molecular formula C15H21NO3 B5053279 Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate

Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate

Cat. No.: B5053279
M. Wt: 263.33 g/mol
InChI Key: UARMTAASDPIEBQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 4-hydroxybenzyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of 4-formylphenylmethylpiperidine-2-carboxylate.

    Reduction: Formation of ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-methanol.

    Substitution: Formation of ethyl 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylate.

Scientific Research Applications

Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
  • Methyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate
  • Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate

Uniqueness

This compound is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)14-5-3-4-10-16(14)11-12-6-8-13(17)9-7-12/h6-9,14,17H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARMTAASDPIEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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